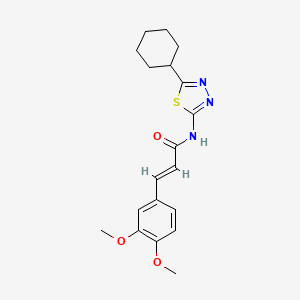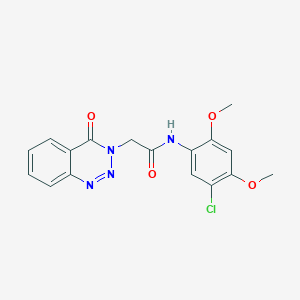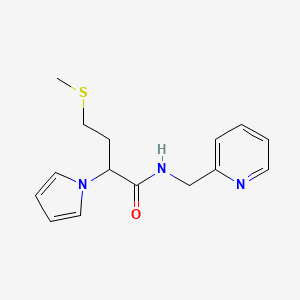
4-(methylsulfanyl)-N-(pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(METHYLSULFANYL)-N-[(PYRIDIN-2-YL)METHYL]-2-(1H-PYRROL-1-YL)BUTANAMIDE is a synthetic organic compound that features a combination of pyridine, pyrrole, and butanamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(METHYLSULFANYL)-N-[(PYRIDIN-2-YL)METHYL]-2-(1H-PYRROL-1-YL)BUTANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis.
Attachment of the Pyridine Group: The pyridine moiety can be introduced via a nucleophilic substitution reaction.
Formation of the Butanamide Backbone: The butanamide backbone can be constructed through amide bond formation using coupling reagents like EDCI or DCC.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a thiolation reaction using reagents like methylthiol or dimethyl disulfide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(METHYLSULFANYL)-N-[(PYRIDIN-2-YL)METHYL]-2-(1H-PYRROL-1-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving pyrrole and pyridine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(METHYLSULFANYL)-N-[(PYRIDIN-2-YL)METHYL]-2-(1H-PYRROL-1-YL)BUTANAMIDE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyridine and pyrrole rings could participate in π-π interactions or hydrogen bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(METHYLSULFANYL)-N-[(PYRIDIN-2-YL)METHYL]-2-(1H-INDOL-1-YL)BUTANAMIDE: Similar structure but with an indole ring instead of a pyrrole ring.
4-(METHYLSULFANYL)-N-[(PYRIDIN-2-YL)METHYL]-2-(1H-IMIDAZOL-1-YL)BUTANAMIDE: Similar structure but with an imidazole ring instead of a pyrrole ring.
Uniqueness
The uniqueness of 4-(METHYLSULFANYL)-N-[(PYRIDIN-2-YL)METHYL]-2-(1H-PYRROL-1-YL)BUTANAMIDE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C15H19N3OS |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
4-methylsulfanyl-N-(pyridin-2-ylmethyl)-2-pyrrol-1-ylbutanamide |
InChI |
InChI=1S/C15H19N3OS/c1-20-11-7-14(18-9-4-5-10-18)15(19)17-12-13-6-2-3-8-16-13/h2-6,8-10,14H,7,11-12H2,1H3,(H,17,19) |
InChI Key |
ZCEWJBUQISKIDT-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C(=O)NCC1=CC=CC=N1)N2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


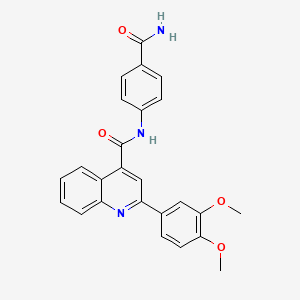
![3-(4-methoxyphenyl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B11010789.png)
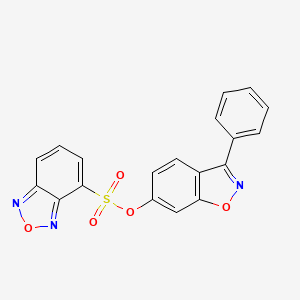
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11010801.png)
![Methyl 2-{[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11010822.png)
![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11010834.png)
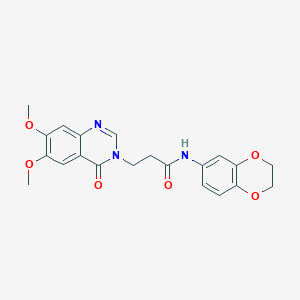
methanone](/img/structure/B11010848.png)
![3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-6-fluoro-2-methylquinazolin-4(3H)-one](/img/structure/B11010854.png)
![2'-(2-methoxyethyl)-1'-oxo-N-(2-phenylethyl)-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11010870.png)

![(2E)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B11010885.png)
